molecular formula C14H11ClFN3OS B12454213 N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide

N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B12454213
M. Wt: 323.8 g/mol
InChI Key: ONAUHXUIJYFJFZ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of 3-chloroaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiosemicarbazide under reflux conditions to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require purification steps such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. Purification methods such as distillation, crystallization, or chromatography may be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide derivatives: Compounds with modifications to the phenyl rings or the hydrazinecarbothioamide moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H11ClFN3OS

Molecular Weight

323.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(2-fluorobenzoyl)amino]thiourea

InChI

InChI=1S/C14H11ClFN3OS/c15-9-4-3-5-10(8-9)17-14(21)19-18-13(20)11-6-1-2-7-12(11)16/h1-8H,(H,18,20)(H2,17,19,21)

InChI Key

ONAUHXUIJYFJFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC(=CC=C2)Cl)F

Origin of Product

United States

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